2-Hydroxyethyl 12-hydroxyoctadecanoate
Overview
Description
L-165,041 is a phenoxyacetic acid derivative known for its role as a potent and selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). This compound has been extensively studied for its ability to induce adipocyte differentiation and its potential therapeutic applications in various diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-165,041 involves multiple steps, starting with the preparation of the phenoxyacetic acid core. The key steps include:
Formation of the phenoxyacetic acid core: This involves the reaction of phenol with chloroacetic acid under basic conditions to form phenoxyacetic acid.
Substitution reactions: The phenoxyacetic acid is then subjected to various substitution reactions to introduce the desired functional groups.
Industrial Production Methods
Industrial production of L-165,041 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
L-165,041 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenoxyacetic acid core allows for various substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions typically involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various derivatives of L-165,041 with modified functional groups, which can be used for further research and development .
Scientific Research Applications
L-165,041 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the activation of PPARδ and its effects on lipid metabolism.
Biology: Investigated for its role in adipocyte differentiation and its potential to modulate gene expression related to lipid metabolism.
Medicine: Explored for its therapeutic potential in treating metabolic disorders, cardiovascular diseases, and neurodegenerative diseases.
Industry: Utilized in the development of new drugs targeting PPARδ for various therapeutic applications
Mechanism of Action
L-165,041 exerts its effects by binding to and activating PPARδ. This activation leads to the modulation of gene expression involved in lipid metabolism, inflammation, and cell differentiation. The compound has been shown to increase the expression of uncoupling protein 3 (UCP3) and inhibit the expression of vascular cell adhesion molecule-1 (VCAM-1) and monocyte chemotactic protein-1 (MCP-1) .
Comparison with Similar Compounds
Similar Compounds
GW501516: Another potent PPARδ agonist with similar effects on lipid metabolism.
GW0742: A selective PPARδ agonist used in research for its effects on cardiovascular health.
GW1929: A PPARγ agonist with some overlapping effects on lipid metabolism
Uniqueness
L-165,041 is unique due to its high selectivity for PPARδ over other PPAR subtypes, making it a valuable tool for studying the specific effects of PPARδ activation. Its ability to modulate gene expression related to lipid metabolism and inflammation also sets it apart from other similar compounds .
Properties
IUPAC Name |
2-hydroxyethyl 12-hydroxyoctadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O4/c1-2-3-4-11-14-19(22)15-12-9-7-5-6-8-10-13-16-20(23)24-18-17-21/h19,21-22H,2-18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKUCNQGESRUCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)OCCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
61909-81-7 | |
Record name | Polyethylene glycol 12-hydroxystearate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61909-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90909336 | |
Record name | 2-Hydroxyethyl 12-hydroxyoctadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90909336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6284-41-9, 105109-85-1 | |
Record name | NSC7395 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7395 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Hydroxyethyl 12-hydroxyoctadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90909336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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